molecular formula C19H26N2O4 B4687091 N-(1,3-benzodioxol-5-ylmethyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

Cat. No. B4687091
M. Wt: 346.4 g/mol
InChI Key: BGFDGROFINHYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, also known as BPAP, is a chemical compound that has been studied for its potential use in the treatment of various neurological disorders. BPAP is a novel drug that has shown promising results in preclinical studies, and its mechanism of action is still being investigated.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is believed to work by increasing the release of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, motivation, and reward. By increasing dopamine release, this compound may help to improve symptoms associated with neurological disorders such as Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase dopamine release in the brain, which is believed to be the mechanism of action responsible for its therapeutic effects. This compound has also been shown to have antioxidant properties, which may help to protect neurons from damage.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a novel drug that has shown promising results in preclinical studies, and its mechanism of action is still being investigated. This compound is also relatively easy to synthesize, which makes it a good candidate for further research.
One limitation of this compound is that it has only been studied in preclinical models, and its safety and efficacy in humans is still unknown. Another limitation is that this compound is a relatively new drug, and there is still much to be learned about its mechanism of action and potential therapeutic uses.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide. One area of research is to further investigate its mechanism of action and potential therapeutic uses. Another area of research is to conduct clinical trials to determine the safety and efficacy of this compound in humans. Additionally, research could be conducted to investigate the potential use of this compound in combination with other drugs for the treatment of neurological disorders.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Preclinical studies have shown that this compound can increase dopamine release in the brain, which is believed to be the mechanism of action responsible for its therapeutic effects.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)18(23)21-8-6-14(7-9-21)17(22)20-11-13-4-5-15-16(10-13)25-12-24-15/h4-5,10,14H,6-9,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFDGROFINHYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.